naphthalene-1-carboxylic acid;zirconium
Description
Naphthalene-1-carboxylic acid; zirconium (CAS 72854-21-8), often referred to as zirconium naphthenate, is a zirconium salt derived from naphthalene-1-carboxylic acid (1-naphthoic acid). This compound is structurally characterized by a naphthalene ring system with a carboxylic acid group at the 1-position, coordinated to zirconium(IV) ions. While traditional "naphthenates" typically involve cycloaliphatic carboxylic acids, this zirconium complex specifically incorporates the aromatic naphthalene-1-carboxylate ligand .
- LogP: 9.84 (indicative of high hydrophobicity)
- Polar Surface Area (PSA): 105.2 Ų
- Physical State: Likely a solid (exact melting/boiling points unavailable)
Properties
IUPAC Name |
naphthalene-1-carboxylic acid;zirconium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H8O2.Zr/c4*12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h4*1-7H,(H,12,13); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWHFHKSGYXXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.C1=CC=C2C(=C1)C=CC=C2C(=O)O.[Zr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32O8Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72854-21-8 | |
| Record name | Naphthenic acids, zirconium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthenic acids, zirconium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkaline Saponification Followed by Zirconium Salt Neutralization
A common industrial approach involves saponifying naphthalene-1-carboxylic acid (HNCA) with NaOH to form the sodium salt (Na-NCA), followed by neutralization with zirconium oxychloride (ZrOCl₂·8H₂O) or zirconium nitrate (ZrO(NO₃)₂·4H₂O). Key steps include:
- Step 1 : HNCA (1 mol) is dissolved in 30% NaOH (pH 7–8) at 70–80°C for 40 minutes to form Na-NCA.
- Step 2 : ZrOCl₂ (10% w/w of saponification solution) is added dropwise under stirring at 90–95°C for 40 minutes.
- Step 3 : The mixture is washed with a P350/P204 extractant blend (0.8:0.2 ratio) to remove NaCl byproducts.
Outcomes :
Acidic Neutralization with Zirconium Orthoesters
Zirconium tetra-n-propoxide or tetraisopropoxide reacts directly with HNCA in nonpolar solvents (e.g., toluene) under acidic conditions. For example:
- Zr(OPrⁱ)₄ (1 mol) + 4 HNCA (4 mol) → Zr(NCA)₄ + 4 PrⁱOH.
- Acetic acid is added to stabilize the product and prevent hydrolysis.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 90–120°C |
| Reaction Time | 2–4 hours |
| Solvent | Toluene/Hexane |
| Yield | 88–97% |
Direct Carboxylation of Zirconium Precursors
Hydrothermal Synthesis
Zirconium chloride (ZrCl₄) or ZrOCl₂·8H₂O reacts with HNCA in aqueous or mixed-solvent systems under hydrothermal conditions:
- Procedure : ZrCl₄ (1 mmol) and HNCA (4 mmol) are dissolved in H₂O/CH₃COOH (4:1 v/v), heated at 120°C for 24 hours.
- Product : Crystalline Zr-MOFs with UiO-66 topology, surface area 800–1,200 m²/g.
Key Variables :
| Variable | Impact on Structure |
|---|---|
| Modulator (AcOH) | Increases crystal size, reduces defects |
| Temperature | >100°C enhances crystallinity |
| Ligand/Zr Ratio | 1:1 minimizes cluster vacancies |
Solvothermal Synthesis in DMF/EtOH
A modified solvothermal method produces high-purity naphthalene-1-carboxylate zirconium:
- Conditions : ZrO(NO₃)₂·4H₂O (1 mmol), HNCA (4 mmol), DMF/EtOH (10 mL), 120°C, 24 hours.
- Defect Engineering : Varying acetic acid content (5–20% v/v) tunes missing-linker defects (5–50%).
Mechanochemical Synthesis
Ball milling zirconium salts with HNCA enables solvent-free preparation:
- Procedure : ZrCl₄ (1 mmol) and HNCA (4 mmol) are ground in a planetary mill (30 Hz, 15 minutes) with 1 mL acetic acid.
- Post-Treatment : Incubate at 120°C for 24 hours to enhance crystallinity.
Advantages :
Post-Synthetic Modification (PSM) of Zr-MOFs
UiO-66-NDC (naphthalene dicarboxylate) frameworks are functionalized via ligand exchange:
- Step 1 : UiO-66-NDC is digested in 1M NaHCO₃ to create ligand vacancies.
- Step 2 : HNCA (2 mmol) is introduced in DMF at 80°C for 12 hours.
- Outcome : 70–80% HNCA incorporation, confirmed by ¹H NMR.
Comparative Analysis of Methods
Structural and Thermal Characterization
- PXRD : Confirms UiO-66 topology with d-spacing 10.2 Å.
- TGA : Stable up to 200°C; weight loss at 250–300°C corresponds to ligand decomposition.
- Surface Area (BET) : 800–1,200 m²/g for defect-engineered variants.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1-carboxylic acid;zirconium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zirconium.
Reduction: Reduction reactions can convert zirconium to its lower oxidation states.
Substitution: The carboxylic acid group in naphthalene-1-carboxylic acid can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce various naphthalene derivatives.
Scientific Research Applications
Synthesis and Properties
Naphthalene-1-carboxylic acid; zirconium can be synthesized through reactions involving zirconium salts, such as zirconium(IV) chloride, with naphthalene-1-carboxylic acid. The general reaction can be summarized as follows:The compound exhibits a stable coordination structure due to the presence of the naphthalene ring and the carboxylic acid functional group, which enhances its reactivity and stability compared to other similar compounds.
Catalysis
Naphthalene-1-carboxylic acid; zirconium has shown significant potential in catalytic applications. Studies indicate that the presence of carboxylate ligands can enhance the reactivity and selectivity of zirconium complexes in catalytic cycles. Its role in catalysis is particularly notable in:
- Photocatalytic CO₂ Reduction : Research has demonstrated that metal-organic frameworks (MOFs) incorporating naphthalene derivatives can effectively reduce CO₂ under light irradiation, showcasing their potential for environmental applications .
- Chemical Transformations : The compound's ability to facilitate various chemical reactions makes it a candidate for use in synthetic chemistry, particularly in organic transformations where selective catalysis is required.
Materials Science
The unique properties of naphthalene-1-carboxylic acid; zirconium make it suitable for applications in materials science:
- Metal-Organic Frameworks : Naphthalene derivatives are used as linkers in the synthesis of zirconium-based MOFs. These frameworks exhibit high surface areas and tunable pore environments, making them ideal for gas storage, separation processes, and drug delivery systems .
- Nanocomposites : The compound can be incorporated into nanocomposites to enhance mechanical properties and thermal stability, which is critical for developing advanced materials used in aerospace and automotive industries.
Environmental Applications
The compound's stability and reactivity position it well for environmental remediation efforts:
- Decontamination : Zirconium-based compounds have been explored for their ability to capture pollutants from water sources, leveraging their coordination chemistry to bind harmful substances effectively .
Case Study 1: Photocatalytic Activity
A study investigated the photocatalytic activity of a naphthalene diimide tetracarboxylic acid-based MOF containing zirconium. The results indicated that this framework exhibited promising photocatalytic properties for CO₂ reduction under aqueous conditions, overcoming stability issues commonly associated with other catalysts .
Case Study 2: Drug Delivery Systems
Research focused on the use of naphthalene-1-carboxylic acid; zirconium in drug delivery systems demonstrated its capability to encapsulate therapeutic agents effectively. The compound's ability to form stable complexes with drugs enhances their bioavailability and controlled release profiles .
Mechanism of Action
The mechanism of action of naphthalene-1-carboxylic acid;zirconium involves the coordination of zirconium ions with the carboxylate group of naphthalene-1-carboxylic acid. This coordination can influence the electronic properties of the compound, making it suitable for various catalytic and biological applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Structural Analogs: Naphthalene Carboxylates
Table 1: Structural and Physicochemical Comparison
Key Findings :
- Positional Isomerism : The 1-carboxylate derivative exhibits distinct π-stacking and H-bonding behavior compared to the 2-isomer. Naphthalene-1-carboxylate’s syn-syn catemer motif (observed in related diimide derivatives) enhances self-assembly and electrical conductivity (10⁻⁴ S·cm⁻¹) .
- Metal Center Influence : Zirconium(IV) complexes demonstrate higher thermal stability than titanium analogs, making them preferable for high-temperature applications .
Functional Analogs: Metal Carboxylates in Catalysis
Table 2: Catalytic Performance in Oxidation Reactions
Insights :
- Zirconium oxide (ZrO₂)-supported catalysts show superior activity in naphthalene oxidation compared to pure carboxylates, highlighting the role of support materials .
- Data gaps exist for zirconium naphthenate’s catalytic performance, suggesting a need for targeted studies.
Application-Oriented Comparison
Research Highlights :
- Self-Assembly: Naphthalene-1-carboxylate derivatives form 2D nanosheets or 1D nanofibers depending on spacer length between the carboxylate and chromophore, enabling tunable luminescence (including white-light emission) .
- Analytical Use : Methylated derivatives of naphthalene-1-carboxylic acid (e.g., FAME II–V) are critical markers in pyrolysis GC/MS analysis of geological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
